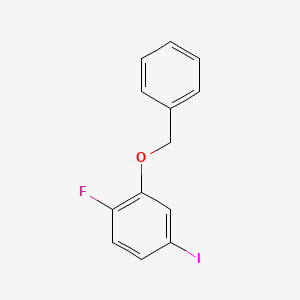

2-(Benzyloxy)-1-fluoro-4-iodobenzene

Description

The strategic placement of different functional groups on an aromatic scaffold is a cornerstone of modern organic synthesis. Halogenated aromatic ethers, which combine the features of an ether with one or more halogen atoms on the aromatic ring, are valuable intermediates in this endeavor. organic-chemistry.orgacs.org

Aryl halides are indispensable building blocks in organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions. nih.govfishersci.com The development of transition-metal-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.govhxchem.netnih.gov These reactions allow for the modular and efficient assembly of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, typically following the order I > Br > Cl > F, which allows for selective and sequential reactions on polyhalogenated substrates. nih.gov

The introduction of fluorine into aromatic systems can profoundly influence a molecule's physical, chemical, and biological properties. rsc.orgjsynthchem.com Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. jsynthchem.comnih.govumass.edu This has made fluoroaromatic compounds particularly valuable in medicinal chemistry and drug design, where enhancing pharmacokinetic and pharmacodynamic profiles is crucial. rsc.orgnih.govchemicalbook.com For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. umass.edu Furthermore, the unique properties of the carbon-fluorine bond are leveraged in materials science to create polymers and liquid crystals with specific electronic characteristics.

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily mask a reactive site to prevent unwanted side reactions. The benzyl (B1604629) (Bn) group is a widely used protecting group for alcohols and phenols due to its general stability under a variety of reaction conditions, including acidic, basic, and many oxidative and reductive environments. beilstein-journals.orgnih.govbeilstein-journals.org It is typically installed via a Williamson ether synthesis using a benzyl halide (e.g., benzyl bromide) and a base. nih.govbeilstein-journals.org A key advantage of the benzyl group is that it can be readily removed under mild, neutral conditions by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a process that is often compatible with many other functional groups. nih.govbeilstein-journals.org This robust yet easily cleavable nature makes the benzyloxy group a strategic tool for chemists. cas.cnguidechem.com

The compound 2-(Benzyloxy)-1-fluoro-4-iodobenzene is a prime example of a multifunctional synthetic building block. It strategically combines three key chemical features onto a single benzene (B151609) ring:

An iodo group , which is the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing a wide variety of substituents at the C-4 position. nih.govnih.gov

A fluoro group , which can modulate the electronic properties of the ring and serve as a site for later-stage functionalization, potentially through C-F bond activation, or to impart desirable characteristics to the final target molecule. beilstein-journals.org

A benzyloxy group , which protects the phenolic oxygen. This allows the other positions to be modified without interference from the acidic phenol (B47542) proton. The benzyl group can be removed in a later synthetic step to reveal the free phenol, which can then be used for further reactions, such as forming diaryl ethers through processes like the Ullmann condensation. umass.edu

This trifunctional arrangement allows for a programmed, stepwise elaboration of the aromatic core. A synthetic chemist can first utilize the highly reactive C-I bond for a cross-coupling reaction, then potentially modify the C-F bond or other positions, and finally deprotect the benzyl ether to reveal the phenol for a final transformation. This makes This compound a valuable intermediate for the synthesis of complex diaryl ethers, substituted phenols, and other intricate molecular structures.

Chemical and Physical Properties

Below are the key chemical identifiers and computed physical properties for This compound . Direct experimental data for this specific compound is not widely published, thus some properties are based on data for isomeric or closely related structures.

Interactive Data Table: Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₀FIO | nih.gov |

| Molecular Weight | 328.12 g/mol | nih.gov |

| CAS Number | Not available | - |

| Isomeric CAS | 1799824-50-2 (for 4-(Benzyloxy)-2-fluoro-1-iodobenzene) | hxchem.net |

| Computed XLogP3-AA | 4.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 327.97604 Da | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-iodo-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDDJTHQNCYPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 1 Fluoro 4 Iodobenzene and Analogues

Direct Halogenation Strategies

Direct halogenation offers a straightforward approach to introduce iodine and fluorine atoms onto the aromatic ring of benzyl (B1604629) ethers. The success of these strategies hinges on controlling the regioselectivity of the reactions to obtain the desired 2,4-disubstituted pattern.

Regioselective Iodination of Fluorinated Benzyl Ethers

The synthesis of 2-(benzyloxy)-1-fluoro-4-iodobenzene can be achieved through the regioselective iodination of a fluorinated benzyl ether precursor, 2-fluorobenzyl ether. The directing effect of the benzyloxy and fluoro groups is crucial for achieving the desired substitution pattern. The benzyloxy group, being an ortho-, para-director, and the fluoro group, also an ortho-, para-director, work in concert to activate the aromatic ring towards electrophilic substitution. The iodine is predominantly directed to the position para to the fluorine atom due to the steric hindrance at the ortho positions.

Common iodinating agents for this type of transformation include N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The reaction conditions are typically mild to prevent side reactions.

Table 1: Regioselective Iodination of 2-Fluorobenzyl Ether Analogues

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NIS | Acetonitrile (B52724) | 25 | 85 |

| 2 | I₂ / HIO₃ | Acetic Acid | 50 | 78 |

| 3 | ICl | Dichloromethane | 0-25 | 82 |

Stereoselective Fluorination Approaches

While the target molecule itself is achiral, stereoselective fluorination becomes relevant when dealing with chiral analogues or precursors. Modern fluorination methods often employ electrophilic fluorine sources. For instance, the fluorination of a pre-functionalized iodinated benzyl ether could be a viable route.

Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the selective introduction of fluorine. beilstein-journals.org Although direct C-H fluorination at the desired position of an iodinated precursor might be challenging due to competing reactions, the use of directing groups can achieve high stereoselectivity in related systems. beilstein-journals.org For example, a directing group could be temporarily installed to guide the fluorine to the specific ortho position of the benzyloxy group.

Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed reactions provide versatile and efficient pathways for the synthesis of complex aromatic compounds like this compound. These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions.

Precursor Synthesis via Cross-Coupling Reactions

The synthesis of key precursors for this compound can be effectively achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov For instance, a borylated fluorobenzene (B45895) derivative can be coupled with an iodinated benzyl ether, or vice versa. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and selectivity. beilstein-journals.org

Table 2: Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

| Coupling Partners | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-Fluoro-4-iodophenylboronic acid + Benzyl bromide | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 75 |

| 1-Bromo-2-fluoro-4-iodobenzene + Benzyl alcohol (Buchwald-Hartwig) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 88 |

Sequential Functionalization Protocols

A sequential functionalization strategy offers a high degree of control over the introduction of different substituents. This could involve an initial palladium-catalyzed reaction to introduce one functional group, followed by another catalytic cycle to install the second. For example, starting from a dihalogenated benzene (B151609) derivative, a sequential Sonogashira coupling followed by a fluorination or iodination step could be envisioned. researchgate.net

Multi-Step Organic Synthesis Pathways

The synthesis of this compound can also be approached through a multi-step sequence, which allows for the precise installation of the required functional groups. A plausible pathway could start from a commercially available substituted aniline (B41778).

A representative multi-step synthesis is outlined below:

Diazotization and Sandmeyer Reaction: Starting from 2-fluoro-4-iodoaniline, a diazotization reaction followed by a Sandmeyer-type reaction can be used to introduce a hydroxyl group at the 2-position. This involves treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, followed by heating in water.

Williamson Ether Synthesis: The resulting 2-fluoro-4-iodophenol (B1315855) can then be converted to the target compound via a Williamson ether synthesis. wiserpub.com This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, followed by reaction with benzyl bromide.

This multi-step approach, while potentially longer, offers the advantage of building complexity from simple, readily available starting materials and provides clear control over the regiochemistry. The synthesis of a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, utilizes a one-pot diazotization and iodination method, which highlights the utility of such pathways for preparing polyhalogenated benzenes. google.com Continuous one-flow multi-step synthesis is also a modern approach that could be adapted for the production of such compounds, offering advantages in terms of safety and efficiency. scispace.comresearchgate.net

Introduction of the Benzyloxy Moiety

The most common and versatile method for forming the aryl benzyl ether linkage is the Williamson ether synthesis. benthamscience.com This reaction involves the nucleophilic substitution (SN2) of a benzyl halide by a phenoxide ion. benthamscience.com The phenoxide is generated in situ by treating the corresponding phenol with a base.

The general mechanism involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether. researchgate.net

Reaction Scheme: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + Bn-X → Ar-O-Bn + X⁻ (where Ar = aryl group, Bn = benzyl group, X = halide)

The choice of base and solvent is crucial for the success of the reaction, especially with sterically hindered or electron-deficient phenols. koreascience.krresearchgate.net Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used in anhydrous aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation of the phenol. nih.gov Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly when paired with a polar aprotic solvent like acetone (B3395972) or acetonitrile. libretexts.org

For substrates that are sensitive to strongly basic conditions, alternative methods have been developed. One such method involves the palladium-catalyzed benzylation of phenols using benzyl methyl carbonate under neutral conditions. acs.org This approach avoids the need for a strong base and generates only volatile byproducts.

Phase-transfer catalysis (PTC) represents another refinement of the Williamson synthesis. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the benzyl halide, thereby accelerating the reaction. youtube.com This technique is particularly useful for industrial-scale synthesis as it can allow for the use of aqueous bases like sodium hydroxide (B78521) and can minimize side reactions. phasetransfercatalysis.com

Interactive Table 1: Representative Conditions for Williamson Ether Synthesis of Phenols

| Phenol Substrate | Benzylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Ethylphenol | Methyl Iodide | NaOH | Tetrabutylammonium Bromide | Water/Organic | 65 | 1 | ~50 |

| General Phenol | Benzyl Bromide | NaH | None | DMF | 0 to RT | - | High |

| Hindered Phenols | Various Alkyl Halides | KOH | None | DMSO | 100 (MW) | 0.1-0.2 | High |

| Various Phenols | Benzyl Methyl Carbonate | None | Pd(η³-C₃H₅)Cp/DPEphos | Toluene | 60-100 | 2-24 | 70-98 |

Note: The data in this table is compiled from various sources to illustrate typical reaction conditions and may not represent a single optimized procedure.

Sequential Introduction of Halogen Substituents

The synthesis of this compound can be envisioned through two primary retrosynthetic pathways, differing in the order of introduction of the fluorine and iodine atoms. The directing effects of the substituents (hydroxyl/benzyloxy, fluoro, iodo) are paramount in determining the regiochemical outcome of the electrophilic halogenation steps. The hydroxyl and benzyloxy groups are strongly activating ortho-, para-directors, while halogens are deactivating ortho-, para-directors.

This synthetic route involves introducing the iodine atom before the fluorine atom. A plausible pathway begins with a readily available fluorinated precursor, such as 3-fluorophenol.

Iodination of 3-Fluorophenol: The hydroxyl group is a powerful activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. In electrophilic substitution of 3-fluorophenol, the incoming electrophile is directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 4 is para to the hydroxyl and ortho to the fluoro, while position 6 is ortho to both. Position 2 is ortho to the hydroxyl and meta to the fluoro. Iodination would likely yield a mixture of isomers.

A More Direct Route: A more regioselective approach starts with a pre-functionalized intermediate like 2-fluoro-5-iodophenol (B599578) , which is commercially available. sigmaaldrich.com

Benzylation: The final step is the introduction of the benzyl group via the Williamson ether synthesis, as described in section 2.3.1. The 2-fluoro-5-iodophenol would be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with benzyl bromide to yield the target compound, This compound . nih.gov Given the electron-withdrawing nature of the halogens, which increases the acidity of the phenol, milder bases can often be employed.

Reaction Scheme:

Starting with 2-fluoro-5-iodophenol, the benzyloxy group is introduced using benzyl bromide (BnBr) and a base like potassium carbonate (K₂CO₃) in a suitable solvent such as DMF.

This alternative strategy introduces the fluorine atom after the iodine atom is already in place.

Starting Material: A potential starting material is 4-iodophenol . wikipedia.orgnih.gov

Benzylation: The first step would be the protection of the hydroxyl group as a benzyl ether, forming 1-(benzyloxy)-4-iodobenzene . sigmaaldrich.comchemicalbook.comchemicalbook.com This is a standard Williamson ether synthesis.

Fluorination: The final step is the selective introduction of a fluorine atom at the position ortho to the benzyloxy group. This is a challenging transformation. The benzyloxy group is a strong ortho-, para-director. Since the para position is blocked by iodine, electrophilic fluorination would be directed to the two ortho positions. Achieving selective mono-fluorination at only one of the ortho positions can be difficult and may lead to a mixture of products.

A more advanced and regioselective method for this transformation is the deoxyfluorination of a corresponding phenol. This approach would involve the synthesis of 2-benzyloxy-4-iodophenol (B135325) as an intermediate, which is then converted to the target molecule.

Synthetic Route to Intermediate 2-Benzyloxy-4-iodophenol:

Start with 4-iodophenol.

Introduce a hydroxyl group at the 2-position. This can be a complex process, possibly involving ortho-lithiation strategies if the phenol is appropriately protected.

Alternatively, a more feasible route might start from a different precursor, such as 2-hydroxy-5-iodobenzoic acid, where the carboxyl group can be removed after the etherification and other necessary transformations.

Deoxyfluorination: Once 2-benzyloxy-4-iodophenol is obtained, it can be subjected to deoxyfluorination. Reagents such as PhenoFluor™ (N,N'-1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-based) or Selectfluor™ in combination with other reagents have been used for the conversion of phenols to aryl fluorides. nih.gov This reaction replaces the phenolic hydroxyl group directly with a fluorine atom (ipso-substitution).

Interactive Table 2: Comparison of Halogenation Strategies

| Strategy | Starting Material Example | Key Step | Advantages | Challenges |

| Iodination Preceding Fluorination | 2-Fluoro-5-iodophenol | Williamson Ether Synthesis | High regioselectivity, commercially available starting material. | Availability and cost of the starting material. |

| Fluorination Preceding Iodination | 4-Iodophenol | Electrophilic Fluorination / Deoxyfluorination | Utilizes a simple starting material. | Poor regioselectivity in electrophilic fluorination; deoxyfluorination requires a specific precursor and specialized reagents. |

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied to minimize waste, reduce energy consumption, and avoid hazardous substances.

Performing reactions without a solvent or in a greener solvent (like water) is a key aspect of green chemistry.

Solvent-Free Iodination: Electrophilic iodination of activated aromatic compounds can be performed efficiently under solvent-free conditions. rsc.org A notable example is the use of molecular iodine (I₂) with an oxidizing agent like a urea-hydrogen peroxide adduct (UHP). rsc.org This solid-state reaction minimizes waste and avoids the use of volatile organic solvents. Such a method could potentially be adapted for the iodination step in the synthesis of the target molecule's precursors.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and the possibility of using less or no solvent. benthamscience.comtsijournals.com The Williamson ether synthesis is particularly amenable to microwave assistance. koreascience.krresearchgate.net Reactions that might take several hours under conventional heating can often be completed in minutes in a microwave reactor, significantly reducing energy consumption. wikipedia.org

The choice of catalyst can have a profound impact on the environmental footprint of a chemical process.

Phase-Transfer Catalysis in Ether Synthesis: As mentioned earlier, phase-transfer catalysts (PTCs) are highly effective in Williamson ether synthesis. wikipedia.org They allow the reaction to proceed under milder conditions and can enable the use of more environmentally friendly solvent systems, such as water-toluene mixtures, reducing the reliance on toxic, anhydrous polar aprotic solvents like DMF. libretexts.org

Heterogeneous and Recyclable Catalysts: There is growing interest in developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. For Williamson ether synthesis, catalysts derived from waste biomass, such as banana peels, have been reported for microwave-assisted preparations, offering a low-cost and sustainable option. acs.org For halogenation reactions, the use of solid-supported reagents or catalysts can simplify product purification and minimize waste streams. For instance, polymer-bound iodinating agents or recyclable catalytic systems for fluorination are areas of active research.

Reactivity and Mechanistic Investigations of 2 Benzyloxy 1 Fluoro 4 Iodobenzene

Carbon-Carbon Bond Forming Reactions

While the following cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, and aryl iodides are generally excellent substrates, specific applications using 2-(Benzyloxy)-1-fluoro-4-iodobenzene have not been documented. The general principles of these reactions are well-established, but without experimental data for this specific molecule, a detailed analysis of its reactivity remains theoretical.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acids/Esters

There are no specific literature reports on the Suzuki-Miyaura coupling of this compound. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.

Sonogashira Coupling with Terminal Alkynes

No documented examples of the Sonogashira coupling of this compound with terminal alkynes were found. This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst.

Negishi Coupling with Organozinc Reagents

Specific data on the Negishi coupling of this compound is not available in the literature. This reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent.

Heck Coupling with Alkenes

There are no published studies on the Heck coupling of this compound with alkenes. The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base.

Kumada Coupling with Grignard Reagents

No research detailing the Kumada coupling of this compound with Grignard reagents could be located. This cross-coupling reaction utilizes nickel or palladium catalysts to react an organohalide with a Grignard reagent.

Due to the absence of specific research data for the target compound, the creation of data tables and a detailed discussion of its reactivity and mechanistic investigations, as per the requested outline, cannot be fulfilled.

Table of Compounds Mentioned

Transition Metal-Free Arylation Reactions and Mechanistic Insights

Transition metal-free arylation reactions offer a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. researchgate.net In the context of this compound, these reactions typically involve the use of diaryliodonium salts or the generation of aryl radicals.

Diaryliodonium salts serve as effective arylating agents in the absence of a transition metal catalyst. beilstein-journals.org The reaction can proceed through several proposed mechanisms, including a ligand coupling pathway involving a three-membered ring transition state or a five-membered transition state. beilstein-journals.orgbeilstein-journals.org Another possibility is a single-electron transfer (SET) mechanism, which generates a cation radical from electron-rich aromatic compounds. beilstein-journals.org The choice of mechanism is often influenced by the specific reactants and conditions. For instance, the arylation of α-fluoroacetoacetamides with diaryliodonium salts is proposed to proceed through either a beilstein-journals.orgwikipedia.org-ligand coupling or a beilstein-journals.orgbeilstein-journals.org-rearrangement of an iodine intermediate. beilstein-journals.org

Aryl radicals, which can be generated from precursors like triarylbismuthines by simple heating in the presence of air, provide another avenue for transition metal-free arylation. beilstein-journals.org These radicals can then react with suitable partners to form new carbon-carbon bonds. Radical-trapping experiments can be employed to confirm the involvement of radical intermediates in these transformations. beilstein-journals.org

The table below summarizes key aspects of transition metal-free arylation reactions.

| Arylating Agent | Proposed Mechanism(s) | Key Features |

| Diaryliodonium Salts | Ligand Coupling, Single-Electron Transfer (SET) | Can functionalize sterically hindered positions. beilstein-journals.org |

| Triarylbismuthines | Radical Generation | Simple generation of aryl radicals by heating in air. beilstein-journals.org |

Intramolecular Cyclization Reactions and Fused Ring System Formation

Intramolecular cyclization reactions of derivatives of this compound are valuable for the synthesis of fused ring systems, which are common motifs in biologically active molecules and materials. nih.govrsc.org These reactions can be designed to form a variety of heterocyclic structures.

One strategy involves the intramolecular cyclization of acyloxy sulfone derivatives to construct fused furan (B31954) ring systems. nih.gov This methodology has been successfully applied to the synthesis of substituted benzofurans, a class of compounds known for their diverse biological activities. nih.gov The extension of this chemistry allows for the preparation of dihydropyrans and benzopyrans. nih.gov

Another approach to fused ring systems is through inverse electron-demand Diels-Alder (iEDDA) reactions of ortho-quinone methide (o-QM) intermediates. rsc.org These electron-poor dienes can react with electron-rich dienophiles in a highly regioselective manner to produce fused-ring flavonoid systems. rsc.org

The formation of fused heterocycles like thienopyrroles and benzo[b]chromeno[4,3,2-de] wikipedia.orgnih.govnaphthyridines highlights the versatility of intramolecular cyclization strategies. researchgate.net The rigid geometry of such fused systems is often desirable in applications like organic light-emitting diodes (OLEDs) to minimize non-radiative energy losses. researchgate.net

The following table provides examples of fused ring systems synthesized via intramolecular cyclization.

| Precursor Type | Cyclization Strategy | Resulting Fused Ring System |

| Acyloxy sulfone derivatives | Intramolecular cyclization | Fused furans, Benzofurans |

| ortho-Quinone methide intermediates | Inverse electron-demand Diels-Alder (iEDDA) | Fused-ring flavonoids |

| 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Intermolecular oxidative cyclization | Benzo[b]chromeno[4,3,2-de] wikipedia.orgnih.govnaphthyridines |

Carbon-Heteroatom Bond Forming Reactions

Buchwald-Hartwig Amination with Primary and Secondary Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to a wide range of substrates, including primary and secondary amines. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. The development of bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as XPhos and t-BuXPhos, has significantly expanded the scope of the reaction, allowing for the efficient coupling of various aryl halides with a broad spectrum of amines under milder conditions. wikipedia.orgnih.gov The selection of the base, solvent, and palladium precatalyst is also crucial and often requires optimization for specific substrate combinations. nih.gov

While palladium is the most common catalyst, research has also explored the use of more earth-abundant and less expensive metals like nickel. nih.gov Nickel-catalyzed Buchwald-Hartwig-type aminations have been developed, sometimes requiring the presence of an activator like a phenylboronic ester to proceed smoothly. nih.gov

The table below outlines typical components and conditions for Buchwald-Hartwig amination.

| Component | Examples | Role in Reaction |

| Catalyst | Pd(OAc)₂, Ni(acac)₂ | Facilitates the cross-coupling |

| Ligand | BINAP, DPPF, XPhos, TrixiePhos | Stabilizes the metal center and influences reactivity |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes deprotonation of the amine |

| Amine | Primary and secondary amines | Nucleophilic partner |

| Aryl Halide | Aryl iodides, bromides, chlorides | Electrophilic partner |

Etherification and Thioetherification Reactions

Transition metal-free O-arylation of phenols and alcohols with diaryliodonium salts represents a mild and effective method for forming carbon-oxygen bonds. researchgate.net These reactions are often triggered by a counteranion, such as fluoride, which can activate a phenolic O-H bond, leading to electrophilic O-arylation. researchgate.net This strategy is compatible with a wide array of functional groups on both the phenol (B47542) and the diaryliodonium salt. researchgate.net

Similarly, thioetherification reactions can be achieved to form carbon-sulfur bonds. While specific examples for this compound are not detailed in the provided search results, the general principles of nucleophilic aromatic substitution would apply, where a sulfur-based nucleophile would displace a leaving group on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In the case of this compound, the fluorine atom is a potential site for SNAr. The reactivity of halobenzenes in SNAr reactions often follows the order F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the ipso-carbon more susceptible to nucleophilic attack. nih.gov However, the strength of the C-F bond can sometimes make the reaction endergonic. nih.gov

The success of an SNAr reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. For polyfluoroarenes, SNAr offers a transition-metal-free pathway to substituted aromatic compounds. nih.gov

The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org These groups stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org Without such activation, SNAr reactions are generally not feasible. For example, p-chloronitrobenzene reacts with hydroxide (B78521), while m-chloronitrobenzene is inert under the same conditions. libretexts.org

In some cases, the concept of an "activating group" can be expanded. For instance, a transiently formed phenoxyl radical, generated through homolysis of a phenolic O-H bond, can act as a powerful electron-withdrawing group, enabling SNAr on otherwise electron-rich halophenols. osti.gov This "homolysis-enabled electronic activation" strategy significantly expands the scope of nucleophilic aromatic substitution. osti.gov

The table below illustrates the effect of substituents on SNAr reactivity.

| Substituent Position | Effect on SNAr | Reason |

| ortho or para to leaving group | Activating | Resonance stabilization of the Meisenheimer complex libretexts.org |

| meta to leaving group | No significant effect | No resonance stabilization of the intermediate libretexts.org |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a key transformation for this compound, converting the relatively unreactive aryl iodide into a highly reactive organometallic species. This process is highly regioselective, occurring exclusively at the carbon-iodine bond due to its lower bond strength compared to the carbon-fluorine and carbon-oxygen bonds.

Organolithium Compounds: The reaction of this compound with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), leads to the rapid and clean formation of the corresponding aryllithium intermediate, 2-(benzyloxy)-1-fluoro-4-lithiobenzene. youtube.comresearchgate.net The general principle involves the exchange of the iodine atom for a lithium atom. youtube.com Organolithium compounds often exist as aggregates in both solution and solid states, which can influence their reactivity. researchgate.net

Grignard Reagents: The formation of the corresponding Grignard reagent, 2-(benzyloxy)-1-fluoro-4-magnesiobromide (or chloride), can be achieved by reacting this compound with magnesium metal. rsc.org The activation of magnesium is often necessary, which can be accomplished using methods such as the addition of a small amount of iodine or by using highly reactive Rieke magnesium. rsc.org Due to the high strength of the C-F bond, direct formation of Grignard reagents from organofluorine compounds is challenging, making the iodine site the exclusive point of reaction. nih.gov

A summary of conditions for the formation of these organometallic intermediates is presented in the table below.

| Organometallic Intermediate | Reagent | Solvent | Typical Temperature |

| Aryllithium | n-BuLi or t-BuLi | THF, Diethyl ether | -78 °C |

| Grignard Reagent | Mg turnings | THF, Diethyl ether | 0 °C to reflux |

The highly nucleophilic aryl organometallic intermediates derived from this compound are rarely isolated and are typically used in situ, reacting with a wide range of electrophiles in trapping reactions. This allows for the introduction of various functional groups at the 4-position of the benzene (B151609) ring.

Common trapping reactions include:

Reaction with Aldehydes and Ketones: Addition to carbonyl compounds yields secondary or tertiary alcohols, respectively. For example, reaction with a ketone will form a tertiary alcohol after an acidic workup. youtube.com

Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup produces the corresponding benzoic acid derivative.

Borylation: Trapping with trialkyl borates, such as trimethyl borate, followed by hydrolysis, yields the corresponding boronic acid.

Alkylation: Reaction with alkyl halides allows for the formation of a new carbon-carbon bond, although this can be complicated by side reactions.

The table below provides examples of trapping reactions for the aryllithium intermediate.

| Electrophile | Product Functional Group |

| Ketone (e.g., Acetone) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Trimethyl borate | Boronic Acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

Debenzylation and Protecting Group Manipulations

The benzyl (B1604629) group in this compound serves as a protecting group for the phenolic hydroxyl group. Its removal is a common step in multi-step syntheses to unmask the phenol for further reactions or to obtain the final target molecule.

Catalytic hydrogenation is a widely used and efficient method for the cleavage of benzyl ethers. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). youtube.com The reaction proceeds via hydrogenolysis of the benzylic C-O bond, resulting in the formation of the corresponding phenol and toluene (B28343) as a byproduct. youtube.com

A key advantage of this method is its mildness and high chemoselectivity, often leaving other functional groups, such as the fluoro and iodo substituents, intact. However, care must be taken as prolonged reaction times or more active catalysts can sometimes lead to the reduction of the aryl iodide.

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

| 10% Pd/C | H₂ (1 atm or higher) | Ethanol, Methanol, Ethyl acetate | Room temperature |

In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups, various chemical methods can be employed for debenzylation.

Lewis Acid-Mediated Deprotection: Strong Lewis acids can effect the cleavage of benzyl ethers. Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective but can be harsh. Milder Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can also be used. researchgate.net The use of TMSI generates benzyl iodide in situ, which can potentially lead to side reactions if other nucleophilic sites are present. researchgate.net

Acid-Catalyzed Deprotection: Strong protic acids, such as trifluoroacetic acid (TFA), can also be used to remove benzyl protecting groups. clockss.orgresearchgate.net The efficiency of this method can be substrate-dependent. For instance, the deprotection of certain substituted benzyl groups can be achieved with TFA. clockss.orgbme.hu

Oxidative Deprotection: Oxidative methods can also be employed. For example, a system using a nitroxyl-radical catalyst and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has been reported for the oxidative deprotection of benzyl groups. nih.gov

| Method | Reagent(s) | Typical Conditions |

| Lewis Acid-Mediated | BBr₃, BCl₃, or TMSI | CH₂Cl₂, low temperature to room temperature |

| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Neat or in a solvent like CH₂Cl₂, often requires heating |

| Reductive (non-hydrogenation) | Triethylsilane/Pd(OAc)₂ | Dichloromethane, room temperature |

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Construction of Complex Aromatic Frameworks

The iodo-substituent on the ring is particularly well-suited for carbon-carbon bond-forming reactions, enabling the extension of the aromatic core into larger, more complex systems.

While direct, single-step conversions of 2-(Benzyloxy)-1-fluoro-4-iodobenzene into large polyaromatic hydrocarbons (PAHs) are not commonly documented, its role in synthesizing biaryl precursors is a critical first step in this process. The biaryl compounds formed via coupling reactions can undergo subsequent intramolecular or intermolecular cyclization and annulation reactions to build up the extended π-systems characteristic of PAHs and their derivatives. This stepwise approach allows for precise control over the final structure of the polycyclic framework.

The most prominent application of this compound in this context is its use as an aryl halide partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By reacting with various boronic acids or esters, a wide array of biaryl compounds can be synthesized. These reactions typically proceed in high yield and with excellent functional group tolerance. The resulting benzyloxy- and fluoro-substituted biaryls are themselves valuable intermediates for pharmaceuticals, liquid crystals, and organic electronics.

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Coupling Partner | Catalyst/Base | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(Benzyloxy)-1-fluoro-4-phenylbenzene | >90 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-(Benzyloxy)-1-fluoro-4-(4-methoxyphenyl)benzene | 88 |

Precursor for Advanced Radiochemical Probes

The presence of both a stable fluorine atom (¹⁹F) and a reactive iodine atom makes this compound and its derivatives ideal precursors for positron emission tomography (PET) imaging agents, which rely on the short-lived fluorine-18 (B77423) (¹⁸F) isotope.

This compound serves as a key building block for molecules that can be labeled with Fluorine-18. In a typical strategy, the core structure is assembled using the iodine for coupling reactions, leaving the benzyloxy and stable fluorine groups intact. In a final step, a different part of the molecule is modified to introduce the ¹⁸F isotope. Alternatively, the molecule can be converted into a precursor, such as a diaryliodonium salt, which facilitates direct radiofluorination. The benzyloxy group can be cleaved in a later step to unmask a phenol (B47542), which is a common feature in biologically active molecules that target specific receptors in the body.

A highly effective method for introducing ¹⁸F into an aromatic ring is through a diaryliodonium salt precursor. In this approach, this compound is used to synthesize an asymmetric diaryliodonium salt. This salt is then subjected to nucleophilic substitution with [¹⁸F]fluoride ion. The reaction typically favors the displacement of the leaving group from the more electron-deficient aromatic ring, allowing for regioselective labeling. This method provides high specific activity radiotracers, which are essential for sensitive and accurate PET imaging.

Table 2: General Strategy for ¹⁸F-Labeling via an Iodonium (B1229267) Salt

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Oxidation/Coupling | This compound, m-CPBA, auxiliary arene | Asymmetric Diaryliodonium Salt |

| 2 | Radiofluorination | [K/K₂₂₂]⁺[¹⁸F]⁻ | [¹⁸F]-Labeled Aromatic Compound |

| 3 | Deprotection (optional) | H₂, Pd/C or BBr₃ | Unmasked [¹⁸F]-Phenolic Compound |

Building Block for Ligands and Catalysts

The functional handles on this compound allow it to be incorporated into more elaborate molecules designed to act as ligands for metal catalysts. The iodine atom can be displaced via lithium-halogen exchange and then quenched with an electrophile, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to install a phosphine (B1218219) group. The resulting phosphine ligand, bearing the benzyloxy and fluoro substituents, can then be used to modulate the electronic and steric properties of a metal center (e.g., palladium, rhodium, gold), influencing the activity and selectivity of a catalytic reaction. The fluorine atom, in particular, can be used to fine-tune the electron-donating or -withdrawing nature of the ligand, which is a crucial aspect of modern catalyst design.

Design and Synthesis of Novel Phosphine Ligands

While direct literature detailing the use of this compound for phosphine ligand synthesis is not abundant, the inherent reactivity of its functional groups suggests a strong potential for such applications. The carbon-iodine bond is particularly susceptible to transition metal-catalyzed cross-coupling reactions, a cornerstone of modern phosphine ligand synthesis.

For instance, the iodine atom can readily undergo reactions such as the Sonogashira, Suzuki, or Negishi coupling, allowing for the introduction of a variety of substituents. Following such a coupling, the benzyloxy group can be deprotected to reveal a phenol, which can then be used for further functionalization, or the fluorine atom could participate in nucleophilic aromatic substitution reactions.

A plausible synthetic route to a novel phosphine ligand could involve the initial phosphination at the iodo-position, followed by modification of the benzyloxy group. The general scheme for such a transformation is presented below:

| Reactant | Reagents and Conditions | Product | Potential Application |

| This compound | 1. Ph₂P(O)H, Pd or Cu catalyst, base2. Reducing agent (e.g., HSiCl₃) | 2-(Benzyloxy)-1-fluoro-4-(diphenylphosphino)benzene | Precursor to bidentate or monodentate phosphine ligands |

This table illustrates a hypothetical, yet chemically sound, pathway to a phosphine-containing derivative. The resulting phosphine could then be incorporated into more complex ligand architectures, potentially for applications in asymmetric catalysis or materials science.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

The synthesis of N-Heterocyclic Carbene (NHC) ligands often involves the construction of an imidazolium (B1220033) or related heterocyclic salt, which is subsequently deprotonated to yield the free carbene. This compound can serve as a valuable starting material for the synthesis of the N-aryl substituted precursors to these salts.

The carbon-iodine bond can be utilized in a Buchwald-Hartwig amination reaction to introduce an amine, which is a key step in the formation of the NHC backbone. The fluorine and benzyloxy groups offer sites for further modification, which can be used to tune the steric and electronic properties of the resulting NHC ligand.

A representative synthetic approach is outlined in the following table:

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Buchwald-Hartwig Amination | N-(2-(Benzyloxy)-1-fluoro-4-yl)aniline | Introduction of the first N-aryl group |

| 2 | Reaction with glyoxal (B1671930) and a second amine | Diimine intermediate | Formation of the core NHC structure |

| 3 | Cyclization and reduction | Dihydroimidazolium salt | Precursor to the NHC ligand |

| 4 | Deprotonation | N-(2-(Benzyloxy)-1-fluoro-4-yl)-N'-aryl-NHC | Final NHC ligand |

The ability to introduce functionality at the ortho-position (via the benzyloxy group) and to modulate the electronics with the fluoro group makes this a promising strategy for creating a library of NHC ligands with tailored properties.

Intermediate in Target-Oriented Synthesis

Beyond ligand synthesis, this compound is a valuable building block in the total synthesis of complex natural products and in the creation of novel molecular scaffolds for medicinal chemistry research.

Contribution to Natural Product Synthesis Architectures

The synthesis of natural products often requires the assembly of highly functionalized aromatic rings. The iodo-substituent on this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the incorporation of the substituted benzene (B151609) ring into the core structure of a natural product.

For example, a Suzuki coupling reaction could be employed to connect the iodobenzene (B50100) derivative to a boronic acid or ester, forming a biaryl linkage which is a common motif in many natural products. The benzyloxy group serves as a protected phenol, which can be unveiled at a later stage of the synthesis to reveal a key functional group. The fluorine atom can influence the conformation and electronic properties of the molecule, which may be crucial for achieving the desired biological activity.

Role in the Preparation of Scaffolds for Medicinal Chemistry Research

In medicinal chemistry, the development of novel molecular scaffolds is critical for the discovery of new therapeutic agents. The structure of this compound provides a template for the synthesis of diverse compound libraries. The differential reactivity of the iodo, fluoro, and benzyloxy groups allows for a combinatorial approach to scaffold decoration.

A common strategy involves using the iodine atom as an anchor point for diversification through cross-coupling reactions. Subsequently, the benzyloxy group can be removed, and the resulting phenol can be alkylated or acylated to introduce a second point of diversity. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds.

The following table summarizes the strategic use of each functional group in scaffold development:

| Functional Group | Synthetic Transformation | Purpose in Scaffold Synthesis |

| Iodine | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig coupling | Introduction of a wide range of substituents (aryl, alkyl, alkynyl, amino groups) to build the core scaffold. |

| Benzyloxy | Deprotection to a phenol, followed by etherification or esterification | Provides a secondary site for diversification, allowing for the exploration of structure-activity relationships. |

| Fluorine | Not typically reacted, but influences properties | Enhances metabolic stability, modulates pKa, and can participate in specific binding interactions (e.g., hydrogen bonding). |

This strategic approach enables the efficient generation of a multitude of structurally related compounds, which can then be screened for biological activity, accelerating the drug discovery process.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2-(benzyloxy)-1-fluoro-4-iodobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

High-Resolution ¹H NMR for Proton Environment Elucidation

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other nuclei. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the substituted benzene (B151609) ring and the benzyl (B1604629) group, as well as the methylene (B1212753) protons of the benzyloxy group.

The chemical shifts (δ) are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will exert a significant influence on the adjacent protons. The benzyloxy group protons will appear as a singlet for the methylene bridge and a multiplet for the phenyl ring. For a related compound, 2-(benzyloxy)-1-bromo-4-fluorobenzene, the methylene protons of the benzyloxy group are reported to resonate around δ 4.9–5.1 ppm. The protons on the substituted benzene ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. Data from similar compounds like 1-fluoro-2-iodobenzene (B1346556) and 1-fluoro-4-iodobenzene (B1293370) can help in predicting these shifts and coupling constants. chemicalbook.comchemicalbook.com For instance, in 1-fluoro-4-iodobenzene, the protons ortho to the fluorine appear at a different chemical shift than those ortho to the iodine. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (Phenyl of Benzyl) | 7.25-7.45 | m | - |

| Aromatic H (Substituted Ring) | 6.80-7.60 | m | J(H,H) and J(H,F) |

| Methylene H (-CH₂-) | ~5.0 | s | - |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is crucial for defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts (downfield). The carbon atom attached to the iodine will also have a characteristic chemical shift. The aromatic region of the spectrum will show multiple signals corresponding to the carbons of both the substituted benzene and the benzyl phenyl rings. The benzylic methylene carbon will also have a distinct signal. The analysis of related structures such as 1-fluoro-4-iodobenzene provides reference points for the chemical shifts of the carbons in the substituted aromatic ring. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Phenyl of Benzyl) | 127-137 |

| Aromatic C (Substituted Ring) | 90-165 |

| Methylene C (-CH₂-) | ~70 |

| C-F | ~160 (d, ¹JCF) |

| C-I | ~92 |

| C-O | ~155 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. 'd' denotes a doublet due to carbon-fluorine coupling.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

The position of the fluorine atom on the aromatic ring, ortho to the benzyloxy group and meta to the iodine atom, will determine its specific chemical shift. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. For comparison, the ¹⁹F NMR chemical shift of 4-fluoroiodobenzene has been reported and serves as a useful reference. spectrabase.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -130 | m |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Chemical shifts are referenced to a standard such as CFCl₃.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the protons on the substituted benzene ring by showing which protons are adjacent to each other. It would also confirm the connectivity within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹JCH). This experiment would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the methylene protons of the benzyloxy group and the carbon atoms of the substituted benzene ring would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the benzene ring by showing through-space interactions between the methylene protons of the benzyloxy group and the ortho-protons on the substituted ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. The calculated exact mass of this compound (C₁₃H₁₀FIO) is 327.9760 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Elemental Formula |

| [M]⁺ | 327.9760 | C₁₃H₁₀FIO |

| [M+H]⁺ | 328.9838 | C₁₃H₁₁FIO |

| [M+Na]⁺ | 350.9658 | C₁₃H₁₀FINaO |

Note: The data in this table is calculated based on the elemental composition of the molecule.

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally useful for determining the purity of a sample and analyzing complex mixtures, such as the crude product of a chemical reaction. nih.gov

In the analysis of this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated from non-polar impurities and starting materials. The eluent from the LC column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the determination of its molecular weight.

For this compound (Molecular Formula: C₁₃H₁₀FIO), the expected mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be a key indicator of its presence. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition. Furthermore, the technique is invaluable for detecting and identifying potential impurities or byproducts from its synthesis, such as unreacted 4-fluoro-2-iodophenol (B79489) or benzyl bromide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. hxchem.netbldpharm.com By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the chemical bonds. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive means to confirm the presence of key structural motifs in this compound. bldpharm.com The analysis of its spectrum would be expected to reveal characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Arising from the methylene (-CH₂-) group of the benzyl substituent, expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: A series of peaks in the 1450-1600 cm⁻¹ region, characteristic of the two benzene rings.

C-O-C Ether Stretch: Strong absorptions in the 1250-1050 cm⁻¹ range are definitive for the benzylic ether linkage.

C-F Stretch: A strong band typically appearing in the 1250-1000 cm⁻¹ region.

C-I Stretch: This absorption occurs at lower frequencies, usually in the 600-500 cm⁻¹ range.

The following table outlines the predicted IR absorption bands for this compound based on known functional group frequencies and data from analogous compounds like 1-(Benzyloxy)-4-iodobenzene and 4-Fluoroiodobenzene. bldpharm.comnih.gov

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of sp² C-H bonds on the benzene rings. |

| Aliphatic C-H Stretch | 2950-2850 | Medium | From the -CH₂- group in the benzyl moiety. |

| Aromatic C=C Stretch | 1600-1450 | Medium | Multiple bands are expected due to ring vibrations. |

| C-O-C Asymmetric Stretch | 1260-1200 | Strong | Key indicator for the aryl-alkyl ether linkage. |

| C-F Stretch | 1250-1150 | Strong | Strong absorption characteristic of the carbon-fluorine bond. nih.gov |

| C-O-C Symmetric Stretch | 1050-1000 | Strong | Key indicator for the aryl-alkyl ether linkage. |

| C-I Stretch | 600-500 | Medium | Found in the lower frequency region of the spectrum. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a complete and highly detailed structural model. While no public crystal structure data currently exists for this specific compound, the analysis would yield crucial information that other techniques cannot provide. For related simple structures like 4-Fluoroiodobenzene, crystallographic data is available and illustrates the power of this method. nih.gov

The data obtained from an X-ray crystallographic analysis would include:

Bond Lengths: Precise measurements of the distances between all bonded atoms (e.g., C-F, C-I, C-O, C-C).

Bond Angles: The exact angles between adjacent chemical bonds, defining the molecule's geometry.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like π–π stacking or halogen bonding.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov It is particularly useful for assessing the presence of volatile starting materials or byproducts in a sample of this compound.

Given the compound's estimated high boiling point due to its molecular weight of approximately 344.1 g/mol , GC analysis would require a high-temperature oven and a thermally stable capillary column. The technique would be highly effective for monitoring the disappearance of a more volatile precursor, such as 1-fluoro-2-iodobenzene, during a synthesis reaction. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). For a related compound, 1-fluoro-2-iodobenzene, an experimental Kovats retention index, which is a standardized measure of retention time, has been documented. nih.gov This highlights the type of specific data GC provides for characterizing compounds and assessing purity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of synthesizing and purifying this compound, HPLC is instrumental for monitoring reaction progress, assessing the purity of the final product, and identifying non-volatile impurities that may not be detectable by gas chromatography. The method's high resolution and sensitivity make it ideal for separating complex mixtures of structurally similar aromatic compounds.

Detailed Research Findings

Research efforts have focused on developing robust reversed-phase HPLC (RP-HPLC) methods for the analysis of halogenated and fluorinated aromatic ethers. These methods typically employ a non-polar stationary phase (such as C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. The presence of the large, non-polar benzyloxy group and the iodine atom in this compound results in significant retention on a C18 column, while the fluorine atom can introduce unique selectivity.

A common challenge in the synthesis of this compound is the potential for the formation of related impurities, such as 1-(Benzyloxy)-4-iodobenzene, which lacks the fluorine substituent. Due to the subtle difference in polarity and structure, a well-optimized HPLC method is crucial for achieving baseline separation of the desired product from such impurities.

A representative HPLC method for the analysis of this compound utilizes a C18 stationary phase with a mobile phase composed of an acetonitrile (B52724) and water gradient. The chromatographic conditions are detailed in the table below.

Table 1: HPLC Chromatographic Conditions for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Gradient | 60% Acetonitrile for 5 min, then ramp to 85% Acetonitrile over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound is well-retained and elutes as a sharp, symmetrical peak. The retention time and relative retention of the main component and a potential impurity are summarized in the following table. The data illustrates the method's capability to resolve the target compound from closely related structures.

Table 2: Retention Data for this compound and a Related Impurity

| Compound | Retention Time (min) | Relative Retention Time |

| 1-(Benzyloxy)-4-iodobenzene | 12.5 | 0.93 |

| This compound | 13.4 | 1.00 |

The UV detection wavelength of 254 nm is chosen as it provides a good response for the aromatic system present in the molecule. The developed HPLC method demonstrates linearity over a wide concentration range, with high accuracy and precision, making it suitable for quantitative analysis and quality control during the manufacturing process.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and energetic properties of molecules. For a comprehensive analysis of 2-(Benzyloxy)-1-fluoro-4-iodobenzene , a combination of a suitable functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials like LANL2DZ for iodine) would be employed.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure would provide insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. It is hypothesized that the HOMO would be localized primarily on the electron-rich benzene (B151609) ring and the iodine atom, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing fluorine atom.

A molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting electron-rich (negative potential, likely around the oxygen and iodine atoms) and electron-poor (positive potential) regions. This information is crucial for predicting non-covalent interactions and sites of electrophilic attack.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. Characteristic vibrational modes, such as the C-F, C-I, and C-O-C stretches, would be identified and their frequencies predicted.

A hypothetical table of predicted NMR chemical shifts is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| H (benzyl) | 7.2 - 7.5 |

| H (aromatic) | 6.8 - 7.8 |

| C (aromatic) | 110 - 160 |

| C (benzyl CH₂) | ~70 |

| ¹⁹F | -110 to -130 |

Note: These are hypothetical values and would require actual DFT calculations for verification.

Energetics and Conformational Analysis

The benzyloxy group introduces conformational flexibility. A potential energy surface scan, rotating the dihedral angles of the C-O-C-C linkage, would be necessary to identify the most stable conformer(s). The relative energies of different conformers would be calculated to determine their population at a given temperature. The global minimum energy structure is essential for accurate predictions of other properties.

Reaction Mechanism Studies

Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For This compound , investigations would likely focus on reactions involving the carbon-iodine bond, a common site for cross-coupling reactions.

Transition State Analysis for Key Transformations

For a given reaction, such as a Suzuki or Heck cross-coupling, DFT can be used to model the entire reaction pathway. This involves locating and characterizing the transition state (TS) structures for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

The activation energy for each step can be calculated as the energy difference between the reactants and the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the oxidative addition of a palladium(0) catalyst to the C-I bond, the TS would show the incipient formation of Pd-C and Pd-I bonds.

A hypothetical energy profile for a key reaction step is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | 15 - 25 |

| Products | -5 to -15 |

Note: These are hypothetical values and would depend on the specific reaction and computational level of theory.

Role of Radical Intermediates in Cross-Coupling Reactions

While many cross-coupling reactions proceed through ionic pathways, the involvement of radical intermediates is a possibility, especially with organoiodine compounds. Computational studies can help assess the feasibility of radical pathways. By calculating the bond dissociation energy (BDE) of the C-I bond, one can estimate the propensity for homolytic cleavage to form an aryl radical.

Furthermore, the spin density distribution in potential radical intermediates can be calculated to understand their stability and reactivity. Comparing the energetics of the ionic and radical pathways would reveal the more favorable mechanism under specific reaction conditions.

Solvent Effects and Catalytic Cycle Modeling

The reactivity of this compound in solution-phase reactions, particularly in transition metal-catalyzed cross-coupling reactions, is significantly influenced by the choice of solvent. While specific catalytic cycle modeling for this exact compound is not extensively documented, the principles of solvent effects on similar transformations can be applied. Computational studies on related systems demonstrate that solvents can dramatically affect the energetics of intermediates and transition states within a catalytic cycle. rsc.orgrsc.org

The polarity and coordinating ability of the solvent play crucial roles. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving the C-I bond of this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) could be expected to stabilize charged intermediates, such as any cationic palladium species formed during the oxidative addition step. Conversely, nonpolar solvents like toluene (B28343) or dioxane might favor less polar transition states.

Computational models, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvent models like the Polarizable Continuum Model (PCM), can predict these effects. rsc.orgrsc.org Such models would be instrumental in elucidating the reaction mechanism by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Evaluating Solvent Coordination: Determining if solvent molecules directly participate in the reaction by coordinating to the metal center.

Predicting Reaction Kinetics: Estimating activation energy barriers, which correlate with reaction rates.

For a molecule with both a polar C-F bond and a relatively nonpolar benzyloxy group, the choice of solvent can also influence conformational preferences, which in turn may affect reactivity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) provide a framework for understanding and predicting how the structural features of this compound influence its chemical reactivity.

Hammett-type Analyses for Substituent Effects

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with the substituted benzene.

k₀ is the rate constant for the reaction with unsubstituted benzene.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The substituents on the benzene ring of this compound would exert the following electronic effects:

Iodo group (-I): Located at the para position relative to the fluorine, the iodine atom is primarily an inductively withdrawing and weakly deactivating group.

Benzyloxy group (-OCH₂Ph): At position 2, the benzyloxy group is an ortho, para-directing group and is considered electron-donating through resonance, although it also possesses an inductive withdrawing effect due to the oxygen atom.

A hypothetical Hammett plot for a reaction at a site on the benzene ring would reflect the net electronic effect of these substituents. For instance, in an electrophilic aromatic substitution, the electron-donating benzyloxy group would activate the ring, while the fluorine and iodine would deactivate it. The precise outcome would depend on the reaction type and the position of attack.

Table 1: Illustrative Hammett Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -I | +0.35 | +0.18 |

| -F | +0.34 | +0.06 |

| -OCH₃ (as a proxy for -OCH₂Ph) | +0.12 | -0.27 |

Note: The values are for monosubstituted benzenes and serve as an approximation. The actual electronic effect in a polysubstituted system like this compound would be a composite of these effects and may not be strictly additive.

Steric and Electronic Factors Influencing Reactivity

The reactivity of this compound is governed by a delicate interplay of steric and electronic factors. These factors are particularly critical in transition metal-catalyzed reactions where the coordination of the molecule to a bulky catalytic center is often a key step. chemrxiv.orgnih.gov

Electronic Factors: